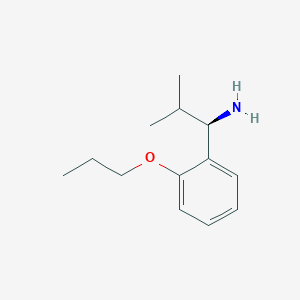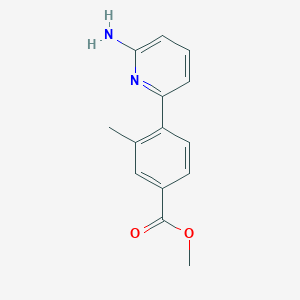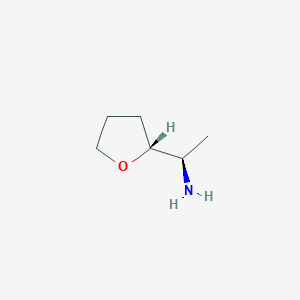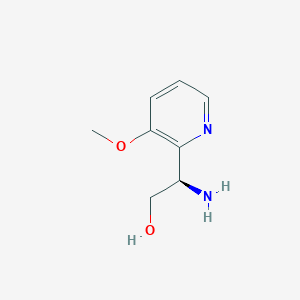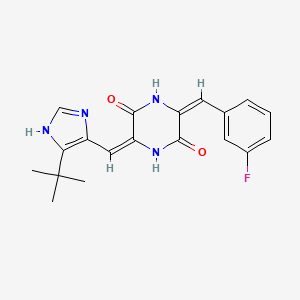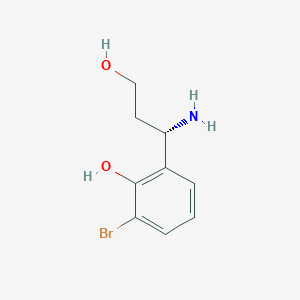
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using hydrogen peroxide (H2O2) as the oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1S)-1-Amino-3-hydroxypropyl)-4-bromophenol: Similar structure but with the bromine atom in a different position.
2-((1S)-1-Amino-3-hydroxypropyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-((1S)-1-Amino-3-hydroxypropyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol lies in its specific combination of functional groups and the position of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-3-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2/t8-/m0/s1 |
InChI-Schlüssel |
XAIMPYPCULCQJG-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Br)O)[C@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)O)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


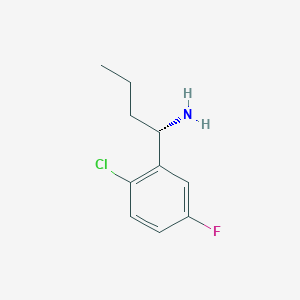

![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
